

# Spectroscopic data comparison for different substituted benzotriazole acetamides

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## Compound of Interest

Compound Name: 2-Benzotriazol-1-yl-acetamide

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## A Comparative Spectroscopic Analysis of Substituted Benzotriazole Acetamides

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This guide presents a comparative analysis of the spectroscopic data for a series of substituted benzotriazole acetamides. The provided information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The data includes Infrared (IR), Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), and Mass Spectrometry (MS) for various derivatives.

### Introduction

Benzotriazole acetamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of various substituted analogues allows for the fine-tuning of their pharmacological properties.

Spectroscopic analysis is a cornerstone in the structural elucidation and purity confirmation of these newly synthesized entities. This guide provides a consolidated resource of spectroscopic data for a range of N-(substituted phenyl) acetamide derivatives of 1H-benzotriazole.

### Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of substituted benzotriazole acetamides. The data has been compiled from various studies to provide a clear, comparative overview.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Infrared (IR) Spectroscopy

The IR spectra of these compounds consistently show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as aromatic C-H and C=C stretching vibrations.

Substituent (R)	N-H Stretch (cm <sup>-1</sup> )	C=O Stretch (cm <sup>-1</sup> )	Aromatic C-H Stretch (cm <sup>-1</sup> )	Reference
H	3264	1668	3060	<a href="#">[3]</a>
2-Cl	3264	1668	3060	<a href="#">[3]</a>
4-Cl	3278	1678	3135	<a href="#">[5]</a>
2-NO <sub>2</sub>	3316	1689	3093	<a href="#">[6]</a>
3-NO <sub>2</sub>	3186	1705	3012	<a href="#">[6]</a>
4-NO <sub>2</sub>	3277	1691	3016	<a href="#">[5]</a>
4-CH <sub>3</sub>	3242	1670	3060	<a href="#">[5]</a>
4-OCH <sub>3</sub> -3-NO <sub>2</sub>	3380	1700	3080	<a href="#">[6]</a>

## <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

The <sup>1</sup>H NMR spectra provide detailed information about the proton environment in the molecules. Key signals include the amide N-H proton, the methylene protons of the acetamide linker, and the aromatic protons of the benzotriazole and substituted phenyl rings. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Substituent (R)	N-H ( $\delta$ , ppm)	CH <sub>2</sub> ( $\delta$ , ppm)	Aromatic-H ( $\delta$ , ppm)	Other Signals ( $\delta$ , ppm)	Reference
H	10.6 (s, 1H)	5.8 (s, 2H)	7.1-8.1 (m, 9H)	-	[3]
2-Cl	10.8 (s, 1H)	5.8 (s, 2H)	7.2-8.2 (m, 8H)	-	[3]
4-Cl	10.8 (s, 1H)	6.6 (s, 1H)	7.4-7.7 (m, 8H)	-	[5]
2-NO <sub>2</sub>	10.9 (s, 1H)	5.8 (s, 2H)	7.4-8.1 (m, 8H)	-	[6]
3-NO <sub>2</sub>	11.1 (s, 1H)	5.8 (s, 2H)	7.4-8.6 (m, 8H)	-	[6]
4-CH <sub>3</sub>	10.8 (s, 1H)	6.6 (s, 1H)	7.2-7.5 (m, 8H)	2.2 (s, 3H, CH <sub>3</sub> )	[5]
4-OCH <sub>3</sub> -3-NO <sub>2</sub>	10.7 (s, 1H)	5.7 (s, 2H)	7.3-8.1 (m, 7H)	3.8 (s, 3H, OCH <sub>3</sub> )	[6]

## <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

The <sup>13</sup>C NMR spectra reveal the carbon framework of the molecules. Characteristic signals include the carbonyl carbon of the amide, the methylene carbon, and the various aromatic carbons.

Substituent (R)	C=O ( $\delta$ , ppm)	CH <sub>2</sub> ( $\delta$ , ppm)	Aromatic Carbons ( $\delta$ , ppm)	Other Signals ( $\delta$ , ppm)	Reference
3-NO <sub>2</sub>	165.17	50.49	110.85, 113.33, 118.19, 123.84, 125.13, 127.37, 130.21, 133.80, 139.42, 145.03, 147.85	-	[6]
4-NO <sub>2</sub>	165.40	50.50	110.87, 118.89, 123.84, 124.73, 127.36, 133.82, 142.51, 145.07	-	[1]
4-CH <sub>3</sub>	-	-	-	-	
4-OCH <sub>3</sub> -3-NO <sub>2</sub>	-	-	-	-	
H	-	-	-	-	
2-Cl	-	-	-	-	
4-Cl	-	-	-	-	

Note: Complete <sup>13</sup>C NMR data was not available for all compounds in the cited literature.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compounds through the observation of the molecular ion peak ( $M^+$ ).

Substituent (R)	Molecular Formula	Calculated M.W.	Observed m/z ( $M^+$ )	Reference
H	C <sub>14</sub> H <sub>12</sub> N <sub>4</sub> O	252.27	252	[3]
2-Cl	C <sub>14</sub> H <sub>11</sub> ClN <sub>4</sub> O	286.72	286	[3]
4-Cl	C <sub>14</sub> H <sub>10</sub> Cl <sub>2</sub> N <sub>4</sub> O	321.16	320	[5]
3-NO <sub>2</sub>	C <sub>14</sub> H <sub>11</sub> N <sub>5</sub> O <sub>3</sub>	297.27	297	[1]
4-CH <sub>3</sub>	C <sub>15</sub> H <sub>13</sub> ClN <sub>4</sub> O	300.74	300	[5]
4-OCH <sub>3</sub> -3-NO <sub>2</sub>	C <sub>15</sub> H <sub>13</sub> N <sub>5</sub> O <sub>4</sub>	327.29	327	[6]

## Experimental Protocols

The synthesis of substituted benzotriazole acetamides is typically a two-step process. The first step involves the synthesis of the appropriate 2-chloro-N-(substituted phenyl)acetamide, which is then reacted with 1H-benzotriazole.

### General Procedure for the Synthesis of 2-chloro-N-(substituted phenyl)acetamide

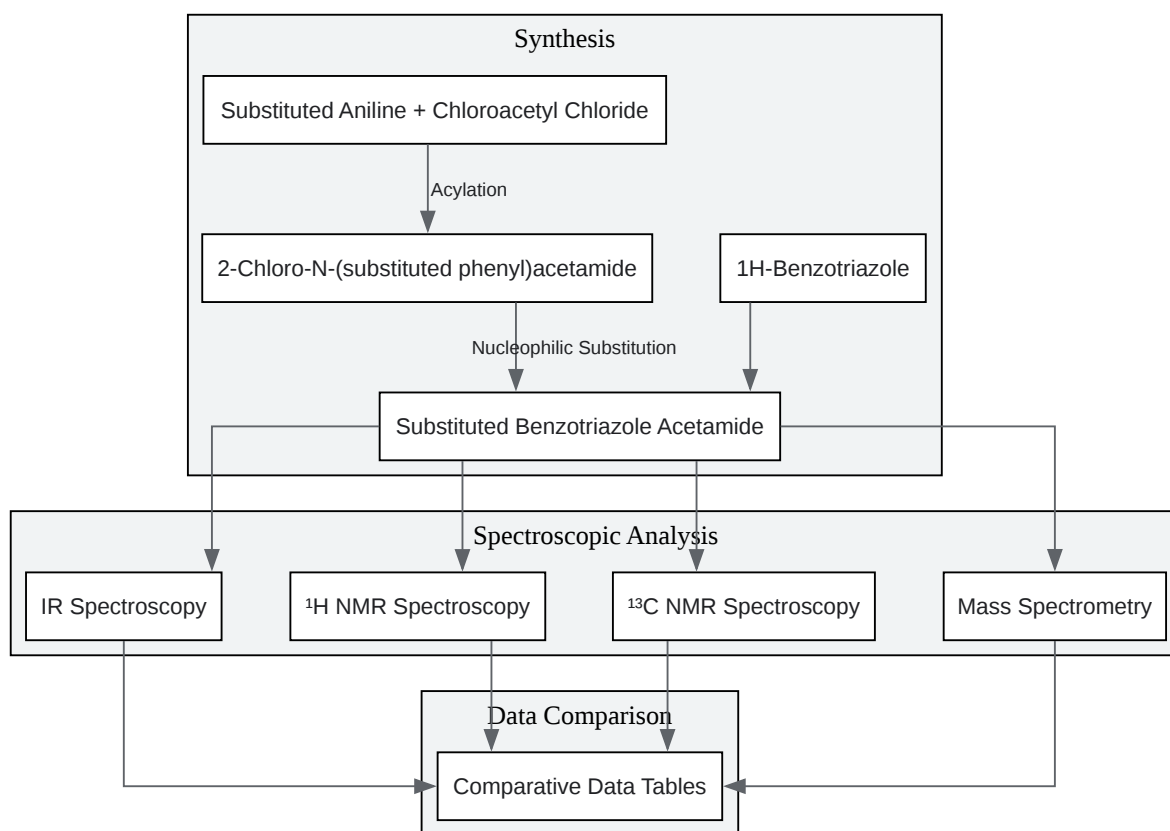
- To a magnetically stirred solution of a substituted aniline (0.01 mol) and anhydrous potassium carbonate (0.01 mol) in dichloromethane (100 ml), cooled in an ice bath, chloroacetyl chloride (0.01 mol) is added slowly dropwise.[5]
- The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- Ice-cold water (200 ml) is added to the residue, and the resulting precipitate is filtered, washed with water, and recrystallized from absolute ethanol to yield the pure 2-chloro-N-(substituted phenyl)acetamide.[5]

## General Procedure for the Synthesis of 2-(1H-benzo[d][1][5][7]triazol-1-yl)-N-(substituted phenyl)acetamide

- A mixture of the appropriate 2-chloro-N-(substituted phenyl)acetamide (0.01 mol), 1H-benzotriazole (0.01 mol), and anhydrous potassium carbonate (0.01 mol) in dimethylformamide (DMF) is prepared.<sup>[2]</sup>
- The mixture is heated on a water bath for 24 hours.<sup>[2]</sup>
- The reaction mixture is then cooled to room temperature and poured into cold water with stirring.
- The solid product that precipitates is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the pure substituted benzotriazole acetamide.<sup>[2]</sup>

## Workflow and Logic Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of substituted benzotriazole acetamides.



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